Methyl 1H-benzimidazol-5-ylcarbamate
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl N-(3H-benzimidazol-5-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
ZWMMZWJKCRCKPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Antiparasitic Activity
Methyl 1H-benzimidazol-5-ylcarbamate has shown promise as an anthelmintic agent , particularly against helminth infections. Research indicates that compounds derived from this structure are effective in treating various parasitic infections, including filariasis and intestinal helminths. The pharmacological properties of these compounds allow for effective oral and parenteral formulations due to their enhanced solubility compared to previous benzimidazole derivatives .
Key Findings:
- Efficacy Against Filarial Infections: Studies demonstrate that MBC derivatives can significantly reduce adult worm burdens and microfilariae in animal models, such as jirds, when administered at various dosages .
- Combination Therapies: MBC can be combined with other anthelmintic agents like ivermectin to enhance treatment efficacy against resistant strains of parasites .
Anticancer Properties
Recent research has identified MBC derivatives as potential anticancer agents. Specifically, compounds like methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate exhibit potent cytotoxic effects across various cancer cell lines, including neuroblastoma and glioblastoma . This highlights the compound's potential in developing novel cancer therapies that can overcome resistance to traditional treatments.
Case Study:
- A study evaluated the cytotoxicity of MBC derivatives in the NCI 60-cell line assay, revealing that certain derivatives possess lethal concentrations significantly lower than existing cancer treatments .
Fungicidal Activity
This compound is recognized for its use as a fungicide . It is effective against a range of fungal pathogens in agricultural settings, contributing to crop protection strategies globally . The compound acts by inhibiting fungal growth and reproduction, making it a valuable tool in integrated pest management systems.
Key Insights:
- MBC has been extensively studied for its mode of action against various fungi, leading to its incorporation into formulations aimed at protecting crops from fungal diseases .
Summary of Key Applications
| Application | Description | Key Benefits |
|---|---|---|
| Antiparasitic | Effective against helminths and filarial infections | Reduces worm burden; enhances treatment efficacy when combined with other drugs |
| Anticancer | Potent cytotoxicity against various cancer cell lines | Potential to overcome resistance in cancer therapies |
| Fungicide | Used to control fungal pathogens in agriculture | Protects crops; integrated pest management |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The functional group at the 5-position (carbamate vs. carboxylate, amide, or alkyl groups) significantly alters physical properties. Representative data from analogs are summarized below:
Key Observations :
- Carbamate vs. Carboxylate : Carbamates generally exhibit higher thermal stability than carboxylates due to reduced acidity and stronger hydrogen-bonding capacity. For example, carbamate-linked aryl derivatives (e.g., 4f in ) show melting points >200°C, whereas carboxylate esters (e.g., ethyl esters) often have lower melting points .
- Spectral Differentiation : The carbamate NH group in Methyl 1H-benzimidazol-5-ylcarbamate would appear as a broad singlet near δ 5.5–6.5 ppm in ¹H NMR, distinct from carboxylate esters (δ 3.9–4.1 ppm for COOCH₃) .
Key Observations :
- 35–47% in ).
- Catalyst-free aqueous ethanol methods () offer environmental advantages but may limit substrate scope compared to DMF/Na₂S₂O₅-mediated reactions () .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1H-benzimidazol-5-ylcarbamate generally involves the functionalization of the benzimidazole ring, particularly at the 5-position, followed by carbamate formation. The key steps include:
- Formation of the benzimidazole core from o-phenylenediamine derivatives.
- Introduction of carbamate functionality via reaction with suitable reagents.
- Optional modifications at the 2-position or other ring positions to enhance activity or solubility.
Preparation via Reaction of o-Phenylenediamine with Urea
A foundational method for synthesizing this compound derivatives involves the condensation of o-phenylenediamine derivatives with urea. This approach was detailed in a study focused on synthesizing methyl 1H-benzimidazole-5-carboxylate derivatives with enhanced antibacterial activity by substituting the 2-position with 4-methylpiperidinyl groups.
- The reaction proceeds under heating conditions in solvents such as dimethylformamide (DMF).
- After the initial ring formation, further substitution reactions can be performed to introduce desired groups at the 2-position.
- Work-up involves extraction with ethyl acetate, washing, drying over sodium sulfate, and purification by recrystallization or chromatography.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | o-Phenylenediamine derivative + Urea, heated in DMF | Formation of methyl 1H-benzimidazole-5-carboxylate core |
| 2 | Substitution with 4-methylpiperidine at 110°C | Introduction of 4-methylpiperidinyl group at 2-position |
| 3 | Extraction and purification | Pure substituted this compound derivatives |
Carbamate Formation via Reaction with Carbamoyl Chlorides or Related Reagents
The carbamate moiety in this compound is commonly introduced by reacting the benzimidazole intermediate with carbamoyl chlorides or equivalents under controlled conditions.
- The reaction typically uses an inert organic solvent such as benzene or methanol.
- Thionyl chloride (SOCl2) can be employed to convert hydroxyl or carboxyl groups into more reactive intermediates for carbamate formation.
- The reaction temperature is controlled, often reflux or slightly elevated, to optimize yield.
Reduction and Amination Steps in Carbamate Synthesis
An advanced synthetic route involves the reduction of alkyl [5-(oxyimino) phenylmethyl]-1H-benzimidazol-2-yl carbamates to the corresponding amino derivatives, which are then converted to carbamates.
- Catalytic hydrogenation using palladium on charcoal at mild temperatures (room temperature to 40°C) under hydrogen pressure.
- Chemical reduction using zinc powder in acetic acid, followed by reflux.
- Amination of chloro-substituted benzimidazolyl carbamates with ammonium hydroxide or ammonia in solvents such as tetrahydrofuran, methanol, or ethanol.
- Reaction times vary from hours to days depending on conditions.
| Method | Catalyst/Reagent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C, H2 (42 psi) | 40°C | 42-66 hrs | High | Requires catalyst replenishment |
| Chemical Reduction | Zn powder, Acetic acid | Reflux | 4 hrs + overnight | 89-96 | Purification via acid-base workup |
This method was exemplified in a patent describing the synthesis of methyl [5-[amino(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]carbamate with yields up to 96% after purification.
Hydroxylamine Reaction for Intermediate Formation
The preparation of oxyimino intermediates is a crucial step preceding reduction to amino carbamates.
- Reaction of methyl [5-(benzoyl)-1H-benzimidazol-2-yl]carbamate with hydroxylamine hydrochloride in methanol under reflux for extended periods (up to 80 hours).
- The resulting oxyimino derivative is then isolated by filtration and solvent removal.
- This intermediate is subsequently reduced to the amino carbamate.
Salt Formation and Solubility Enhancement
Post-synthesis, this compound can be converted into pharmaceutically acceptable salts to improve solubility and stability.
- Hydrochloride salts are commonly prepared by treatment with hydrochloric acid in methanol.
- These salts show significantly enhanced solubility (>50,000 mg/L) compared to free base forms (~180 mg/L).
- Salt formation involves stirring at room temperature, precipitation, filtration, and recrystallization.
Summary Table of Preparation Methods
| Step/Method | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|
| Ring formation | o-Phenylenediamine + Urea, heated in DMF | Base benzimidazole core | ~33% yield |
| Substitution at 2-position | 4-Methylpiperidine, 110°C, DMF | Enhances antibacterial activity | Purified by chromatography |
| Oxyimino intermediate | Hydroxylamine hydrochloride, MeOH, reflux 80 hrs | Precursor to amino carbamate | Isolated solid intermediate |
| Reduction to amino carbamate | Pd/C hydrogenation or Zn powder/acetic acid reflux | Mild conditions, catalyst or chemical reductant | High yield (up to 96%) |
| Amination | Ammonium hydroxide or ammonia, THF/MeOH/EtOH | Converts chloro intermediates to amino form | Reaction time varies |
| Carbamate formation | Reaction with carbamoyl chloride or thionyl chloride | Carbamate group introduction | Controlled temperature, inert solvent |
| Salt formation | HCl in methanol, stirring, recrystallization | Improves solubility and stability | High purity, enhanced solubility |
Research Findings and Practical Considerations
- The reduction step is critical and can be optimized by catalyst choice and reaction time.
- Use of stabilizing polymers can prevent amorphous-to-crystalline conversion in final products.
- Solvent choice impacts reaction rates and product isolation efficiency.
- Salt forms of the compound demonstrate superior pharmaceutical properties and are preferred for formulation.
Q & A
Q. What are the common synthetic routes for Methyl 1H-benzimidazol-5-ylcarbamate and its derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions. For example, derivatives with 4-methylpiperidinyl groups at the 2nd position are prepared by reacting substituted benzimidazole precursors with methyl carbamoyl chloride under basic conditions. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution.
- Catalysts : Base catalysts like triethylamine or K₂CO₃ are critical for deprotonation and carbamate bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is employed .
Example: Derivatives bearing 4-methylpiperidinyl groups showed enhanced antibacterial activity in preliminary assays .
Q. How are structural and purity characteristics validated for this compound derivatives?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and carbamate integration. For instance, the carbamate methyl group typically resonates at δ 3.7–3.9 ppm in ¹H NMR .
- HRMS : Molecular ion peaks ([M+H]⁺) confirm molecular weight with <5 ppm error .
- HPLC : Purity ≥99% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : Benzimidazole derivatives exhibit broad bioactivity, including:
- Antimicrobial : 4-Methylpiperidinyl-substituted derivatives show inhibitory effects against Gram-positive bacteria (e.g., S. aureus) in MIC assays .
- Anthelmintic : Structural analogs (e.g., albendazole) target β-tubulin in helminths, suggesting potential mechanisms for related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?
- Methodological Answer : Optimization involves:
- Temperature control : Reactions at 60–80°C minimize side products (e.g., hydrolysis of carbamate groups) .
- Catalyst-free approaches : Aqueous ethanol-mediated synthesis reduces purification complexity, achieving yields >85% for carbamate derivatives .
- Microwave-assisted synthesis : Accelerates reaction times (30–60 minutes vs. 24 hours) for thermally stable intermediates .
Q. What strategies resolve structural ambiguities in crystallographic studies of benzimidazole-carbamate complexes?
- Methodological Answer : Use SHELX programs (e.g., SHELXL, SHELXS) for:
- High-resolution refinement : Twin refinement for macromolecular crystals with pseudo-merohedral twinning .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O carbamate bonds) using OLEX2 visualization .
Example: X-ray diffraction of (Z)-5-benzencarbothioyl derivatives confirmed planar benzimidazole cores with dihedral angles <5° .
Q. How do researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : SAR workflows include:
- Substituent variation : Compare 2nd-position groups (e.g., 4-methylpiperidinyl vs. phenyl) to assess antibacterial potency .
- Docking simulations : Use AutoDock Vina to predict binding to β-tubulin or bacterial enzymes. For example, derivatives with 4-fluorophenyl groups showed stronger binding affinities (−9.2 kcal/mol) .
- In vitro assays : MIC tests against E. coli and C. albicans validate computational predictions .
Q. What analytical challenges arise in quantifying degradation products of this compound under acidic conditions?
- Methodological Answer : Key challenges and solutions:
- Degradation pathways : Hydrolysis of the carbamate group to 5-aminobenzimidazole. Monitor via HPLC-DAD with a C18 column (λ = 254 nm) .
- Stability studies : Use accelerated conditions (40°C/75% RH) and quantify degradation with calibration curves (R² >0.99) .
- Mass spectrometry : LC-MS/MS identifies degradation products (e.g., m/z 134.1 for 5-aminobenzimidazole) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antibacterial activity of this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Strain variability : Activity against S. aureus varies with clinical vs. lab-adapted strains. Use CLSI-standardized strains for comparability .
- Assay conditions : Broth microdilution (CLSI M07-A9) vs. agar diffusion yields different MIC values. Standardize to one method .
- Solubility limits : Poor aqueous solubility (>50 µM) may understate activity. Use DMSO stock solutions with ≤1% final concentration .
Q. Why do computational and experimental LogP values differ for this compound derivatives?
- Methodological Answer : Differences stem from:
- Calculation methods : Atom-based (e.g., XLogP3) vs. fragment-based (e.g., AlogPS) models. Validate with experimental shake-flask assays (octanol/water partition) .
- Protonation states : Carbamate groups may ionize at physiological pH, altering LogP. Use pH-metric titration to determine pKa and adjust predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
